molecular formula C20H24N2O3 B5622705 2-hydroxy-2,2-bis(4-methylphenyl)-N-4-morpholinylacetamide

2-hydroxy-2,2-bis(4-methylphenyl)-N-4-morpholinylacetamide

Cat. No. B5622705
M. Wt: 340.4 g/mol
InChI Key: ZWDHRBXYUMXSTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-hydroxy-2,2-bis(4-methylphenyl)-N-4-morpholinylacetamide typically involves multistep chemical reactions, starting from basic building blocks such as hydroxyphenylacetic acid or analogous substrates. For instance, a new class of biologically active phenylacetamides, which share a common structural framework with the target compound, has been synthesized from hydroxyphenylacetic acid. These compounds are characterized through IR, 1H NMR, mass spectral studies, and elemental analysis, showcasing the complexity and specificity of synthetic routes in generating such molecules (Jayadevappa et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to the target is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the molecular structure of a solid-state adduct of a bis-coumarin derivative with morpholine has been confirmed by single-crystal X-ray diffraction, providing insight into the spatial arrangement and bonding interactions within the molecule (El-Samahy et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature can include various organic transformations, such as aminomethylation, nucleophilic addition, and cyclization. These reactions are pivotal in modifying the chemical structure to achieve desired physical and biological properties. For instance, the synthesis of tertiary aminoalkanols and their transformation into hydrochlorides exemplify the type of chemical manipulations these compounds can undergo to enhance their biological activity (Isakhanyan et al., 2014).

properties

IUPAC Name

2-hydroxy-2,2-bis(4-methylphenyl)-N-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-3-7-17(8-4-15)20(24,18-9-5-16(2)6-10-18)19(23)21-22-11-13-25-14-12-22/h3-10,24H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDHRBXYUMXSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide

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